molecular formula C3H5F B3031224 trans-1-Fluoro-1-propene CAS No. 20327-65-5

trans-1-Fluoro-1-propene

Cat. No.: B3031224
CAS No.: 20327-65-5
M. Wt: 60.07 g/mol
InChI Key: VJGCZWVJDRIHNC-NSCUHMNNSA-N
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Description

Trans-1-Fluoro-1-propene is an organic compound with the formula C3H5F . It is a fluorinated analog of propylene .


Molecular Structure Analysis

The molecular structure of this compound consists of 3 carbon atoms, 5 hydrogen atoms, and 1 fluorine atom . The molecule has a total of 8 bonds, including 3 non-hydrogen bonds, 1 multiple bond, and 1 double bond .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 60.0702 . Unfortunately, other specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Application in Metathesis Reactions

Trans-1-fluoro-1-propene has been studied in the context of metathesis reactions. A study by Graaf et al. (1999) utilized a silicalite-1 membrane in a membrane enclosed catalytic reactor for the metathesis of propene. They found that the membrane could separate trans-2-butene from propene and cis-2-butene. This study highlights the role of this compound in facilitating the metathesis reaction process, potentially increasing the efficiency of such chemical reactions (Graaf, Zwiep, Kapteijn, & Moulijn, 1999).

Fungal Metabolism of Fluorinated Compounds

Research by Cerniglia et al. (1984) explored the fungal metabolism of 1-fluoronaphthalene by Cunninghamella elegans, which produced this compound derivatives. This study provides insights into the biological interactions and transformations of fluorinated compounds, including this compound, in fungal systems (Cerniglia, Miller, Yang, & Freeman, 1984).

Photoisomerization Studies

The study of electron swarm parameters in hydrofluoroolefins like trans-1,3,3,3-tetrafluoro-1-propene by Chachereau, Rabie, and Franck (2016) provides insights into the electron dynamics of similar compounds. This research is crucial for understanding the physical and chemical behavior of fluorinated olefins, including this compound (Chachereau, Rabie, & Franck, 2016).

Molecular Modeling of Fluoropropenes

Raabe's (2012) work on molecular modeling of fluoropropenes, including this compound, highlights the application of computational methods in predicting the thermophysical properties of these compounds. This is vital for understanding their performance in various applications, such as refrigeration (Raabe, 2012).

Fluorinated Complexes in Organometallic Chemistry

Barthazy et al. (2000) explored the synthesis and reactivity of fluoro complexes, including those involving this compound. Their research contributes to a better understanding of C-F bond formation in organometallic chemistry, which is essential for developing new synthetic pathways and materials (Barthazy, Stoop, Wörle, Togni, & Mezzetti, 2000).

Conformational Studies of Fluoroalkenes

Durig et al. (1995) investigated the conformational stability of trans-1-fluoro-2-butene, a closely related compound to this compound. This type of research is crucial for understanding the molecular behavior and potential applications of fluoroalkenes (Durig, Herrebout, Zhen, & Durig, 1995).

Properties

IUPAC Name

(E)-1-fluoroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGCZWVJDRIHNC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

60.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20327-65-5
Record name trans-1-Fluoro-1-propene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020327655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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